4-Hydrazinyl-1,1-dioxothiolan-3-ol

Beschreibung

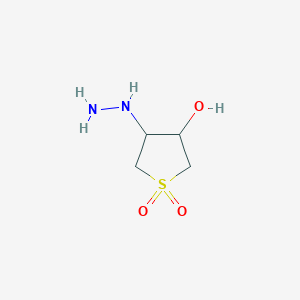

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinyl-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c5-6-3-1-10(8,9)2-4(3)7/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKXZRPSVKHXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394179 | |

| Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-47-5 | |

| Record name | Thiophene-3-ol, 4-hydrazinyltetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazinyl 1,1 Dioxothiolan 3 Ol

Precursor Synthesis Strategies and Convergent Approaches

A convergent approach is often favored for the synthesis of complex molecules, as it allows for the separate synthesis of key fragments that are later combined. For 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a logical disconnection would be between the sulfolane (B150427) ring and the hydrazinyl group. This suggests the synthesis of a suitable 3-hydroxy-4-substituted-1,1-dioxothiolane precursor.

The synthesis of the sulfolane (tetrahydrothiophene-1,1-dioxide) ring itself is well-established. nih.govchemicalbook.com A common method involves the reaction of a conjugated diene, such as 1,3-butadiene, with sulfur dioxide to form a sulfolene, which is subsequently hydrogenated to the corresponding sulfolane. nih.gov Functionalization of the sulfolane ring can be achieved through various methods, including the synthesis of substituted dienes prior to ring formation or the direct functionalization of the pre-formed sulfolane ring.

A key precursor for the target molecule would be a sulfolane derivative with a hydroxyl group at the 3-position and a suitable leaving group at the 4-position. This would allow for the subsequent nucleophilic substitution by hydrazine (B178648) or a protected hydrazine equivalent.

Direct Synthetic Routes and Reaction Pathways

A direct synthetic route would involve the introduction of the hydrazinyl group onto a pre-existing 3-hydroxysulfolane scaffold. This would likely proceed via a nucleophilic substitution reaction.

One potential pathway could involve the conversion of the hydroxyl group in a 3,4-dihydroxysulfolane (B6593030) precursor to a better leaving group, followed by selective substitution with hydrazine. However, controlling the regioselectivity and avoiding side reactions would be a significant challenge.

A more plausible approach would be to start with a precursor that already has a suitable leaving group at the 4-position. For instance, a 4-halo-3-hydroxysulfolane could be a viable intermediate. The reaction of such a precursor with hydrazine hydrate (B1144303) could potentially yield the desired product. Patents describing the synthesis of substituted phenyl hydrazines from chloro-substituted aromatic compounds by reaction with hydrazine hydrate suggest that such a transformation is feasible in other systems. google.comgoogle.com

The optimization of reaction conditions would be crucial for a successful synthesis. Key parameters to consider would include:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in similar nucleophilic substitution reactions involving hydrazine. google.com

Temperature: The reaction temperature would need to be carefully controlled to promote the desired reaction while minimizing decomposition or side reactions.

Stoichiometry: The molar ratio of the reactants, particularly the excess of hydrazine hydrate, could be a critical factor in driving the reaction to completion. google.com

Pressure: In some cases, carrying out the reaction under pressure can enhance the reaction rate and yield. google.com

Controlling selectivity is a major consideration, especially given the presence of the hydroxyl group which could also react with certain reagents. The use of protecting groups for the hydroxyl function might be necessary during the introduction of the hydrazinyl group to prevent unwanted side reactions. Subsequent deprotection would then yield the final product.

The efficiency of the reaction would be determined by the yield and purity of the product. Purification techniques such as crystallization or chromatography would likely be required to isolate the this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry. Applying these principles to the synthesis of this compound would involve:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Opting for greener solvents that are less toxic and have a lower environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste.

While specific green chemistry approaches for this synthesis are not documented, general principles can be applied. For example, exploring water as a solvent, where feasible, would be a significant step towards a greener process.

Catalytic Systems and Their Influence on Synthetic Outcomes

The use of catalysts could significantly improve the efficiency and selectivity of the synthesis. For the hydrogenation of sulfolenes to sulfolanes, various catalysts have been explored, with some research suggesting that Ni-B/MgO may have superior activity compared to traditional Raney nickel. nih.gov

In the context of introducing the hydrazinyl group, while many nucleophilic substitutions with hydrazine are carried out without a catalyst, the exploration of phase-transfer catalysts or other catalytic systems could potentially enhance the reaction rate and allow for milder reaction conditions.

Chemical Reactivity and Reaction Mechanisms of 4 Hydrazinyl 1,1 Dioxothiolan 3 Ol

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine moiety in 4-Hydrazinyl-1,1-dioxothiolan-3-ol is a potent nucleophile due to the presence of two adjacent nitrogen atoms with lone pairs of electrons. This nucleophilicity drives a variety of reactions, from simple additions to complex cyclizations.

Nucleophilic Additions and Condensation Reactions

The hydrazine group readily undergoes nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to yield the stable hydrazone product. The reaction is often catalyzed by a small amount of acid. nih.gov

The general mechanism for hydrazone formation is depicted below:

Step 1: Nucleophilic attack

The lone pair of the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

Step 2: Proton transfer

A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Step 3: Dehydration

The carbinolamine is protonated at the oxygen, followed by the elimination of a water molecule to form the hydrazone.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of hydrazone derivatives of this compound.

| Reactant (Aldehyde/Ketone) | Product (Hydrazone) | Typical Conditions |

| Benzaldehyde | 4-(2-Benzylidenehydrazinyl)-1,1-dioxothiolan-3-ol | Ethanol (B145695), catalytic acetic acid, reflux |

| Acetone (B3395972) | 4-(2-Isopropylidenehydrazinyl)-1,1-dioxothiolan-3-ol | Methanol (B129727), reflux |

| Cyclohexanone | 4-(2-Cyclohexylidenehydrazinyl)-1,1-dioxothiolan-3-ol | Ethanol, rt to reflux |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of the hydrazine moiety allows for its participation in cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Synthesis of Pyrazoles:

Reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, in a suitable solvent like ethanol or acetic acid, leads to the formation of pyrazole (B372694) derivatives. nih.govorganic-chemistry.org The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Synthesis of Triazoles:

1,2,4-Triazoles can be synthesized from this compound by reaction with various reagents. For example, reaction with formamide (B127407) under microwave irradiation can yield the corresponding 1,2,4-triazole. organic-chemistry.org Another approach involves the reaction with a compound containing a C=N bond, such as a nitrile, in the presence of a suitable catalyst. organic-chemistry.org The formation of 1,2,3-triazoles can be achieved through reactions like the Boulton-Katritzky rearrangement of corresponding hydrazones. beilstein-journals.org

Synthesis of Pyridazines:

Pyridazine derivatives can be synthesized from this compound by reacting it with 1,4-dicarbonyl compounds or their equivalents. nih.govrsc.org The reaction involves a double condensation to form the six-membered dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.

| Reagent | Heterocyclic Product | General Reaction Conditions |

| Acetylacetone | 3,5-Dimethyl-1-(1,1-dioxidothiolan-4-yl)-1H-pyrazol-4-ol | Ethanol, reflux |

| Formamide | 4-(1,2,4-Triazol-4-yl)-1,1-dioxothiolan-3-ol | Microwave, catalyst-free |

| 2,5-Hexanedione | 4-(3,6-Dimethylpyridazin-1(6H)-yl)-1,1-dioxothiolan-3-ol | Acetic acid, heat |

Redox Chemistry and Associated Transformation Pathways

The hydrazine moiety can participate in redox reactions, acting as a reducing agent or being oxidized itself. The presence of the electron-withdrawing sulfonyl group can influence the redox potential of the hydrazine group.

Oxidation of the hydrazine moiety can lead to the formation of a diazene (B1210634) intermediate, which can undergo further reactions. For instance, in the presence of a suitable oxidizing agent and a dienophile, a Diels-Alder reaction could potentially occur. Autoxidation of similar hydrazinyl heterocycles has been reported to lead to dimerization and the formation of larger polycyclic systems.

Conversely, the hydrazine group can be cleaved under certain reductive conditions, although this is less common. The specific redox chemistry of this compound would depend on the reagents and reaction conditions employed.

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group at the C3 position of the sulfolane (B150427) ring is another key site for chemical modification. Its reactivity is influenced by the adjacent electron-withdrawing sulfonyl group, which can affect the acidity of the hydroxyl proton and the susceptibility of the carbon atom to nucleophilic attack.

Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group, and therefore, its direct substitution is generally not feasible. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Conversion to Alkyl Halides:

The hydroxyl group can be replaced by a halogen atom using standard reagents. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding 3-chloro derivative, while phosphorus tribromide (PBr₃) can be used to introduce a bromine atom. researchgate.netbyjus.comwikipedia.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position if it is a chiral center. wikipedia.org

Nucleophilic Substitution with Other Nucleophiles:

Once converted to a halide or another good leaving group, a variety of nucleophiles can be introduced at the C3 position. For instance, reaction with sodium azide (B81097) would yield the corresponding 3-azido derivative, while reaction with sodium cyanide would introduce a cyano group. organic-chemistry.orgchemrevise.orgchemguide.co.uk These reactions provide a pathway to a wide range of functionalized sulfolane derivatives.

| Reagent | Intermediate | Nucleophile | Final Product |

| Thionyl Chloride (SOCl₂) | 4-Hydrazinyl-3-chloro-1,1-dioxothiolane | - | 4-Hydrazinyl-3-chloro-1,1-dioxothiolane |

| Phosphorus Tribromide (PBr₃) | 4-Hydrazinyl-3-bromo-1,1-dioxothiolane | - | 4-Hydrazinyl-3-bromo-1,1-dioxothiolane |

| Tosyl Chloride, Pyridine (B92270) | 4-Hydrazinyl-1,1-dioxothiolan-3-yl tosylate | Sodium Azide (NaN₃) | 3-Azido-4-hydrazinyl-1,1-dioxothiolane |

| Thionyl Chloride (SOCl₂) | 4-Hydrazinyl-3-chloro-1,1-dioxothiolane | Potassium Cyanide (KCN) | 4-Hydrazinyl-1,1-dioxothiolane-3-carbonitrile |

Oxidation Reactions of the Alcohol Group

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-hydrazinylsulfolan-3-one. A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups, such as the hydrazine moiety.

Mild Oxidation Methods:

To avoid over-oxidation or side reactions with the hydrazine group, mild and selective oxidizing agents are preferred. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a common choice for such transformations due to its high tolerance for various functional groups. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com Another widely used method is the Dess-Martin periodinane (DMP) oxidation, which is also known for its mild conditions and high efficiency. orgsyn.orgwikipedia.orgalfa-chemistry.comchemistrysteps.comorganic-chemistry.org

| Oxidizing Agent/System | Product | Typical Conditions |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 4-Hydrazinyl-1,1-dioxothiolan-3-one | Dichloromethane, -78 °C to rt |

| Dess-Martin Periodinane (DMP) | 4-Hydrazinyl-1,1-dioxothiolan-3-one | Dichloromethane, rt |

| Pyridinium Chlorochromate (PCC) | 4-Hydrazinyl-1,1-dioxothiolan-3-one | Dichloromethane, rt |

Elimination Reactions and Formation of Unsaturated Products

The presence of a hydroxyl group on the 1,1-dioxothiolane ring allows for elimination reactions to form unsaturated sulfolene derivatives. The hydroxyl group is typically a poor leaving group, but its reactivity can be enhanced by protonation under strong acidic conditions.

In the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the hydroxyl group at C3 is protonated to form a good leaving group, water (H₂O). masterorganicchemistry.com Subsequent elimination of water can proceed via two primary mechanisms:

E1 (Elimination, Unimolecular): This pathway involves the departure of the leaving group to form a carbocation intermediate at the C3 position. A base (such as HSO₄⁻ or water) then abstracts a proton from an adjacent carbon (C2 or C4) to form a double bond. However, the strong electron-withdrawing nature of the sulfone group would likely destabilize the adjacent C3 carbocation, making this pathway less favorable.

E2 (Elimination, Bimolecular): This is a concerted mechanism where a base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group departs simultaneously. This pathway avoids the formation of an unstable carbocation.

The regioselectivity of the elimination is expected to follow Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com For this compound, elimination could result in two possible unsaturated products, with the formation of 4-hydrazinyl-1,1-dioxo-2,3-dihydrothiophene being the thermodynamically favored product.

Table 1: Potential Elimination Reactions and Products

| Reagent(s) | Proposed Mechanism | Potential Unsaturated Product(s) |

|---|---|---|

| H₂SO₄ (conc.), Heat | E1 or E2 | 4-Hydrazinyl-1,1-dioxo-2,3-dihydrothiophene |

| POCl₃, Pyridine | E2 | 4-Hydrazinyl-1,1-dioxo-2,3-dihydrothiophene |

Reactions Involving the 1,1-Dioxothiolane Ring System

Ring-Opening and Rearrangement Mechanisms

The 1,1-dioxothiolane ring is generally stable due to its five-membered structure. However, under specific conditions, it can undergo ring-opening or rearrangement reactions, often driven by the relief of ring strain or the influence of activating reagents. libretexts.org While not as strained as a three-membered ring like an epoxide, the presence of substituents can create torsional strain that facilitates such reactions. libretexts.org

Strong nucleophiles or bases could potentially initiate ring-opening, although the C-S bonds of the sulfone are robust. A more plausible pathway involves skeletal rearrangements promoted by specific reagents. For instance, reagents like diethylaminosulfur trifluoride (DAST) or thionyl chloride (SOCl₂) have been shown to induce rearrangements in other bicyclic systems, often involving oxygen migration. beilstein-journals.org In the case of this compound, treatment with such a reagent could potentially lead to a rearranged product through a concerted bond migration mechanism, avoiding the formation of an unstable carbocation. beilstein-journals.org

Functionalization Strategies for the Sulfone Moiety

While the sulfone group (–SO₂–) is itself chemically inert to many reagents, it significantly influences the reactivity of the adjacent carbon atoms. The protons on the carbons alpha to the sulfone group (at the C2 and C5 positions) are acidic and can be removed by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA).

This deprotonation generates a stabilized carbanion, which can then act as a nucleophile, reacting with a variety of electrophiles. This strategy allows for the introduction of new substituents onto the 1,1-dioxothiolane ring, a key method for modifying the core structure.

Table 2: Potential Functionalization Reactions at the α-Carbon

| Reagent(s) | Intermediate | Electrophile | Product Type |

|---|---|---|---|

| 1. n-BuLi2. RX (Alkyl halide) | α-Sulfonyl carbanion | Alkyl halide | C-Alkylated sulfolane |

| 1. LDA2. RCHO (Aldehyde) | α-Sulfonyl carbanion | Aldehyde | β-Hydroxy sulfolane |

Another approach to functionalization involves the Michael reaction. researchgate.net If the title compound is first converted to its unsaturated derivative (as described in section 3.2.3), the resulting α,β-unsaturated sulfone (a vinyl sulfone derivative) becomes an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles. researchgate.net

Multi-component Reactions and Tandem Processes Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry for their efficiency and atom economy. mdpi.com The hydrazine functional group makes this compound an excellent candidate for participation in various MCRs.

For example, it can serve as the hydrazine component in the synthesis of pyrazoles. The reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, would be expected to yield a pyrazolone (B3327878) ring fused or attached to the dioxothiolane system. mdpi.combeilstein-journals.org Similarly, a four-component reaction with an aldehyde, malononitrile, and a suitable catalyst could lead to highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.com

The Ugi and Passerini reactions are other powerful MCRs. While classic Ugi reactions use an amine, modified protocols have successfully employed hydrazine derivatives to synthesize complex heterocyclic structures like tetrazoles. nih.gov A Ugi-type reaction involving this compound, an aldehyde, an isocyanide, and a suitable acid component could provide novel and complex molecular scaffolds. nih.gov

The presence of the hydroxyl group offers the potential for subsequent tandem reactions. An initial MCR could be followed by an intramolecular cyclization involving the alcohol, leading to more rigid and complex polycyclic systems.

Table 3: Potential Multi-component Reactions

| MCR Type | Reactants | Potential Product Class |

|---|---|---|

| Pyrazole Synthesis | 1,3-Dicarbonyl compound | Pyrazole-substituted dioxothiolane |

| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, Ethyl acetoacetate | Dioxothiolane-annulated dihydropyrano[2,3-c]pyrazole |

Mechanistic Elucidation and Kinetic Investigations

Understanding the precise pathways of the reactions involving this compound requires detailed mechanistic and kinetic studies. These investigations are crucial for optimizing reaction conditions, predicting product outcomes, and controlling selectivity. Such studies typically employ a combination of experimental techniques and computational modeling. rsc.org

Identification of Reaction Intermediates and Transition States

A reaction mechanism consists of a series of elementary steps that transform reactants into products. youtube.com These steps often involve short-lived reaction intermediates —species that are produced in one step and consumed in a subsequent one. youtube.comyoutube.comyoutube.com Identifying these intermediates is key to confirming a proposed mechanism.

Experimental Identification: Intermediates can sometimes be detected and characterized using spectroscopic methods (e.g., in-situ NMR or IR) if their concentration is sufficiently high. Alternatively, they can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, isolable product. For instance, in MCRs involving hydrazines, hydrazone intermediates are commonly formed and can often be detected or isolated. beilstein-journals.org

Computational Identification: Transition states represent the highest energy point along a reaction coordinate for an elementary step. researchgate.net They are fleeting and cannot be isolated. Their structures and energies are investigated using quantum chemical calculations, such as Density Functional Theory (DFT). rsc.orgresearchgate.net By modeling potential reaction pathways and calculating the activation energies for each step, researchers can predict the most favorable mechanism. For example, computational studies on hydrazinolysis reactions of other heterocyclic systems have successfully mapped out the reaction pathway, including the structures of all intermediates and transition states, providing a clear picture of the reaction mechanism at a molecular level. researchgate.net

Stereochemical Outcomes and Diastereoselectivity Considerations

The thiolane ring of this compound contains two stereocenters at the C3 and C4 positions, where the hydroxyl and hydrazinyl groups are attached, respectively. This inherent chirality means that the molecule can exist as different stereoisomers (enantiomers and diastereomers). The relative stereochemistry of these two functional groups (cis or trans) profoundly impacts the molecule's conformation and, consequently, its reaction pathways.

In reactions involving the formation of a new stereocenter, the existing chiral centers in this compound can direct the approach of a reagent, leading to a preference for the formation of one diastereomer over another. This phenomenon is known as diastereoselectivity. For instance, in the acylation of the hydrazinyl group or the alkylation of the hydroxyl group, the substituent will approach from the less sterically hindered face of the molecule, which is determined by the conformation of the five-membered ring and the relative disposition of the existing functional groups.

The stereochemical outcome of such reactions is a crucial consideration in synthetic chemistry, particularly when the target molecule is a single, specific stereoisomer. While specific studies on the diastereoselectivity of this compound are not widely available, the principles of stereocontrol in vicinal amino alcohols are well-established. rsc.orgacs.org The formation of hydrogen bonds between the vicinal hydroxyl and hydrazinyl groups can lock the conformation of the molecule, thereby enhancing the diastereoselectivity of a reaction. nih.gov

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving this compound. These factors can influence reaction rates, regioselectivity, and stereoselectivity.

Influence of Solvent:

The solvent's polarity, proticity, and coordinating ability can significantly affect the reactivity of the hydrazinyl and hydroxyl groups.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophilic hydrazinyl group and any charged intermediates, potentially slowing down reactions where the hydrazine acts as a nucleophile due to strong hydrogen bonding. nih.gov However, they are often good solvents for the starting material and can facilitate reactions that involve proton transfer. researchgate.netniscpr.res.inat.ua

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF): These solvents are generally preferred for nucleophilic substitution reactions as they solvate cations well but not anions, leaving the nucleophile more reactive. nih.govresearchgate.net Studies on the reactivity of hydrazines have shown that reactions are often faster in aprotic solvents like acetonitrile compared to water. nih.govresearchgate.net

Nonpolar Solvents (e.g., toluene, hexane): These solvents are less likely to be used due to the polar nature of this compound, which would likely lead to poor solubility.

The following table provides a hypothetical illustration of how solvent choice could influence the reaction of this compound with an aldehyde to form a hydrazone, a common reaction for hydrazines. wikipedia.orgnih.gov

| Entry | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Acetic Acid | 6 | 75 |

| 2 | Acetonitrile | None | 12 | 60 |

| 3 | Toluene | p-TsOH | 24 | 40 |

| 4 | Dichloromethane | Sc(OTf)₃ | 4 | 85 |

This is a hypothetical data table for illustrative purposes, as specific experimental data for this reaction with this compound is not available in the searched literature.

Influence of Catalyst:

Catalysts can be employed to enhance the rate and selectivity of reactions involving this compound.

Acid Catalysis: Acid catalysts can protonate the carbonyl oxygen of an electrophile, making it more susceptible to nucleophilic attack by the hydrazinyl group. This is a common strategy for the formation of hydrazones. nih.gov

Base Catalysis: Base catalysts can deprotonate the hydroxyl group, converting it into a more potent nucleophile for reactions such as ether synthesis.

Metal Catalysis: Transition metal catalysts can be used for a variety of transformations. For example, palladium-catalyzed cross-coupling reactions could potentially be used to form C-N bonds with the hydrazinyl group.

Organocatalysis: Chiral organocatalysts, such as those derived from vicinal amino alcohols, have been shown to be effective in promoting asymmetric reactions. nih.gov A similar strategy could potentially be applied to reactions involving this compound to achieve high enantioselectivity.

The interplay between the substrate, solvent, and catalyst is complex, and the optimal conditions for a particular transformation must often be determined empirically.

Advanced Spectroscopic and Structural Elucidation of 4 Hydrazinyl 1,1 Dioxothiolan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-Hydrazinyl-1,1-dioxothiolan-3-ol can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the thiolane ring, specifically those on the carbon atoms adjacent to the sulfone group and the hydroxyl and hydrazinyl substituents, will have characteristic chemical shifts influenced by the electron-withdrawing nature of these groups. The protons of the hydrazinyl (-NH-NH₂) and hydroxyl (-OH) groups are expected to appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (CH-OH) | 4.0 - 4.5 | Multiplet |

| H-4 (CH-NHNH₂) | 3.5 - 4.0 | Multiplet |

| H-2, H-5 (CH₂) | 3.0 - 3.8 | Multiplets |

| -OH | Variable (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiolane ring are significantly influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-3) and the carbon atom bonded to the hydrazinyl group (C-4) are expected to be deshielded and appear at higher chemical shifts compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (CH-OH) | 65 - 75 |

| C-4 (CH-NHNH₂) | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the thiolane ring, helping to trace the spin systems. For instance, correlations would be expected between H-3 and the protons on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the thiolane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the hydroxyl and hydrazinyl groups. The strong absorptions in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O stretching vibrations of the sulfone group are also expected to be prominent in the Raman spectrum.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H, N-H | Stretching | 3200 - 3600 (broad) |

| C-H | Stretching | 2850 - 3000 |

| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 (strong) |

| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 (strong) |

| C-O | Stretching | 1000 - 1260 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocyclic compounds like this compound, which lack extensive conjugation, are not expected to show strong absorptions in the visible region. Any observed absorptions in the UV region would likely be due to n → σ* transitions involving the lone pairs of electrons on the oxygen and nitrogen atoms. The λ(max) is predicted to be in the short-wavelength UV region, typically below 220 nm.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the hydrazinyl group (-NHNH₂), the hydroxyl group (-OH), or cleavage of the thiolane ring. The detection of fragments corresponding to these losses would further support the proposed structure. For instance, a prominent peak corresponding to [M - 31]⁺ would suggest the loss of the hydrazinyl radical.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For heterocyclic compounds containing a sulfone group, like the dioxothiolane ring in this compound, X-ray diffraction studies can elucidate the ring's conformation. For instance, in related five-membered heterocyclic systems, the ring can adopt various conformations, such as an envelope or a twisted shape, to minimize steric strain. The precise conformation is influenced by the nature and position of substituents on the ring.

In the solid state, molecules of this compound would be expected to engage in a network of intermolecular hydrogen bonds. The hydroxyl (-OH) and hydrazinyl (-NHNH2) groups are excellent hydrogen bond donors, while the oxygen atoms of the sulfone group (SO2) and the hydroxyl group are effective hydrogen bond acceptors. These interactions play a crucial role in the stability of the crystal lattice and can influence the molecule's conformation.

A hypothetical analysis of this compound would involve crystallizing the compound and collecting X-ray diffraction data. The resulting electron density map would be used to build a model of the molecule and refine its atomic positions. The final crystallographic model would provide the key structural parameters.

Table 1: Hypothetical Crystallographic Data for a Thiolane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Table 2: Potential Intermolecular Hydrogen Bonds in the Crystal Structure of a Functionalized Thiolane

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=S | 0.90 | 2.10 | 2.98 | 165 |

| O-H···N | 0.85 | 1.95 | 2.78 | 170 |

| N-H···O-H | 0.90 | 2.05 | 2.93 | 168 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

This compound possesses two chiral centers at the C3 and C4 positions of the thiolane ring. Therefore, it can exist as a mixture of enantiomers and diastereomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in studying chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample.

The enantiomeric excess (ee) of a chiral substance, which is a measure of its purity in terms of one enantiomer over the other, can be determined using chiroptical methods. A pure enantiomer will exhibit a specific optical rotation at a given wavelength and temperature, while a racemic mixture (equal amounts of both enantiomers) will be optically inactive.

For a chiral derivative of this compound, the enantiomeric excess could be determined by measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer.

Table 3: Example of Specific Rotation Data for a Chiral Sulfolane (B150427) Derivative

| Enantiomer | Specific Rotation [α]D²⁰ (c=1, MeOH) |

| (3R,4R)-isomer | +25.3° |

| (3S,4S)-isomer | -25.1° |

The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Circular dichroism spectroscopy provides even more detailed information about the stereochemistry of a molecule. A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the CD spectrum can often be related to the absolute configuration of the chiral centers in the molecule.

Computational and Theoretical Chemistry of this compound: A Field Awaiting Exploration

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the computational and theoretical chemistry of the compound this compound. Despite its well-defined structure, detailed quantum chemical investigations, conformational analyses, and reaction mechanism predictions appear to be absent from current scholarly works. This lack of specific data prevents the construction of a detailed article with in-depth research findings and interactive data tables as requested.

While general principles of computational chemistry and theoretical analysis are broadly applied to a vast array of molecules, specific studies focused on this compound are not currently available. Research in areas such as Density Functional Theory (DFT) calculations for ground state properties, ab initio molecular orbital theory applications, and semi-empirical computational approaches has been conducted on compounds containing similar functional groups, such as hydrazinyl moieties or sulfone rings. However, direct extrapolation of these findings to this compound would be speculative and would not adhere to the rigorous scientific accuracy required for this analysis.

Similarly, while methodologies for conformational analysis and molecular dynamics simulations are well-established, their application to this specific molecule has not been documented in the accessible literature. Therefore, a discussion of its electronic structure, bonding characteristics, and predicted reaction mechanisms with associated energy profiles remains an open area for future research.

The scientific community has yet to publish dedicated studies that would provide the necessary data to populate the detailed outline requested. As such, any attempt to generate the specified article would fall into the realm of hypothesis rather than a review of established scientific findings. Further experimental and computational research is required to elucidate the specific properties and behaviors of this compound.

Computational and Theoretical Chemistry of 4 Hydrazinyl 1,1 Dioxothiolan 3 Ol

Spectroscopic Property Simulations and Validation with Experimental Data

The comprehensive characterization of a novel chemical entity such as 4-Hydrazinyl-1,1-dioxothiolan-3-ol relies heavily on the synergistic use of experimental spectroscopic techniques and computational simulations. This dual approach not only confirms the molecular structure but also provides deep insights into its electronic and conformational properties. Density Functional Theory (DFT) has emerged as a powerful tool for the in silico prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass fragmentation patterns. researchgate.netaps.orgmdpi.com The validation of these theoretical data against experimentally obtained spectra is a critical step in the structural elucidation process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The process involves optimizing the molecular geometry of this compound at a selected level of theory and basis set, followed by the calculation of the magnetic shielding tensors for each nucleus. aps.org

For a definitive structural assignment, the calculated chemical shifts are correlated with the experimental values. A strong linear correlation between the predicted and observed shifts provides high confidence in the proposed structure. mdpi.com It is common practice to use a reference compound, such as tetramethylsilane (B1202638) (TMS), for both the experimental and computational spectra to ensure a consistent scale.

Below are illustrative tables comparing the hypothetical experimental NMR data for this compound with values calculated using a DFT/GIAO method.

Interactive Data Table: ¹H NMR Data

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| H-2a | 3.15 | 3.10 | 0.05 |

| H-2b | 3.30 | 3.25 | 0.05 |

| H-3 | 4.50 | 4.45 | 0.05 |

| H-4 | 3.80 | 3.75 | 0.05 |

| H-5a | 3.05 | 3.00 | 0.05 |

| H-5b | 3.20 | 3.15 | 0.05 |

| OH | 5.10 | - | - |

| NH | 4.80 | - | - |

| NH₂ | 3.90 | - | - |

Note: The chemical shifts of exchangeable protons (OH, NH, NH₂) are often difficult to predict accurately with standard computational models and are highly dependent on solvent and concentration.

Interactive Data Table: ¹³C NMR Data

| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| C-2 | 55.2 | 54.8 | 0.4 |

| C-3 | 75.6 | 75.0 | 0.6 |

| C-4 | 68.4 | 67.9 | 0.5 |

| C-5 | 52.1 | 51.7 | 0.4 |

The small differences (Δδ) between the experimental and calculated values in these hypothetical tables would indicate a very good agreement, thus validating the structure of this compound.

Infrared (IR) Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides crucial information about the functional groups present in a molecule. Computational frequency calculations at the DFT level can predict the vibrational modes of this compound. nih.gov These calculations yield the frequencies and intensities of the IR-active vibrations, which can be compared directly with the experimental FT-IR spectrum. researchgate.net

It is a well-established practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. nih.gov A good match between the scaled theoretical frequencies and the experimental absorption bands confirms the presence of key functional groups, such as the sulfone (SO₂), hydroxyl (O-H), and hydrazinyl (N-H) groups.

The following table presents a hypothetical comparison of experimental and scaled calculated vibrational frequencies for this compound.

Interactive Data Table: IR Spectroscopic Data

| Vibrational Mode | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) (Scaled) | Functional Group |

| O-H stretch | 3400 (broad) | 3410 | Hydroxyl |

| N-H stretch (NH) | 3320 | 3335 | Hydrazinyl |

| N-H stretch (NH₂) | 3250, 3180 | 3265, 3195 | Hydrazinyl |

| C-H stretch | 2980, 2910 | 2985, 2915 | Aliphatic |

| SO₂ asymmetric stretch | 1315 | 1320 | Sulfone researchgate.net |

| SO₂ symmetric stretch | 1125 | 1130 | Sulfone researchgate.net |

| C-O stretch | 1050 | 1055 | Alcohol |

This close correspondence between the experimental and simulated spectra would provide strong evidence for the molecular structure and the presence of the key functional groups.

Mass Spectrometry (MS)

While predicting a complete mass spectrum is computationally complex, theoretical calculations can help in understanding the fragmentation pathways of the parent molecule. By analyzing the bond dissociation energies and the stability of potential fragments, computational chemistry can rationalize the observed fragmentation pattern in the experimental mass spectrum of a compound like this compound. For hydrazine (B178648) derivatives, characteristic fragmentation often involves the cleavage of the N-N bond or rearrangements involving the hydrazinyl moiety. nih.govnih.gov For instance, the molecular ion peak (M⁺) in the experimental spectrum would be expected to correspond to the calculated molecular weight of the optimized geometry.

Derivatization and Chemical Functionalization Strategies for 4 Hydrazinyl 1,1 Dioxothiolan 3 Ol

Chemical Transformations of the Hydrazine (B178648) Group

The hydrazine group (-NHNH₂) is a potent nucleophile, making it a primary site for derivatization. Its two nitrogen atoms, with their lone pairs of electrons, can engage in a multitude of reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. The reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with a wide range of aldehydes and ketones leads to the formation of corresponding hydrazones. This reaction typically proceeds by nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon, followed by dehydration.

The synthesis is often carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. nih.gov In some cases, acid catalysis (e.g., a few drops of acetic acid) is employed to activate the carbonyl group and facilitate the dehydration step. Microwave-assisted synthesis can also be utilized to accelerate the reaction and improve yields. vjs.ac.vn The resulting hydrazones, characterized by the R₂C=NNH- moiety, are stable compounds and can serve as valuable intermediates for further synthesis. researchgate.net

Should the reaction be performed with two or more equivalents of an aldehyde, or if a pre-formed hydrazone is reacted with another equivalent of an aldehyde, an azine derivative (R₂C=N-N=CR₂) can be formed.

Table 1: Potential Hydrazone Derivatives from this compound This table presents theoretical products based on established chemical reactions.

| Reactant (Aldehyde/Ketone) | Product Name (Hydrazone) |

|---|---|

| Benzaldehyde | (E)-4-(2-Benzylidenehydrazinyl)-1,1-dioxothiolan-3-ol |

| Acetone (B3395972) | 4-(2-Isopropylidenehydrazinyl)-1,1-dioxothiolan-3-ol |

| 4-Nitrobenzaldehyde | (E)-4-(2-(4-Nitrobenzylidene)hydrazinyl)-1,1-dioxothiolan-3-ol |

| Cyclohexanone | 4-(2-Cyclohexylidenehydrazinyl)-1,1-dioxothiolan-3-ol |

The hydrazine moiety can be further functionalized through alkylation, arylation, or acylation.

Substituted Hydrazines: Direct alkylation on the terminal nitrogen can be achieved through reactions with alkyl halides. However, to control selectivity and avoid over-alkylation, reductive amination (alkylation) with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or α-picoline-borane is a more effective method. organic-chemistry.org This process forms N-alkyl substituted hydrazine derivatives. Arylation of the hydrazine can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides (iodides or bromides), providing access to N-aryl substituted analogs. organic-chemistry.org

Hydrazides: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides results in the formation of hydrazides (acylhydrazines). This reaction is typically performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl by-product. The resulting hydrazides are stable, crystalline solids and are key precursors for the synthesis of various five-membered heterocycles. organic-chemistry.org

Table 2: Potential Substituted Hydrazine and Hydrazide Derivatives This table presents theoretical products based on established chemical reactions.

| Reagent | Product Type | Product Name |

|---|---|---|

| Methyl Iodide | Substituted Hydrazine | 4-(1-Methylhydrazinyl)-1,1-dioxothiolan-3-ol |

| Phenylboronic Acid | Substituted Hydrazine | 4-(1-Phenylhydrazinyl)-1,1-dioxothiolan-3-ol |

| Acetyl Chloride | Hydrazide | N'-(3-Hydroxy-1,1-dioxothiolan-4-yl)acetohydrazide |

| Benzoyl Chloride | Hydrazide | N'-(3-Hydroxy-1,1-dioxothiolan-4-yl)benzohydrazide |

The derivatives of this compound, particularly hydrazones and hydrazides, are powerful building blocks for annulation reactions, which involve the formation of a new ring fused to the existing structure. These reactions provide a pathway to novel and complex heterocyclic systems incorporating the sulfolane (B150427) ring.

For example, hydrazide-hydrazone derivatives can undergo heterocyclization to yield various heterocyclic compounds. nih.govbenthamopen.com The reaction of an N'-substituted acetohydrazide with an α-haloketone can lead to the formation of 1,2,4-triazine (B1199460) derivatives. benthamopen.com Similarly, acyl hydrazine derivatives can be cyclized into 1,3,4-oxadiazoles using dehydrating agents or via oxidative cyclization. uma.es Another powerful transformation is the reaction of acyl hydrazines with sources of sulfur, such as elemental sulfur or Lawesson's reagent, to construct 1,3,4-thiadiazole (B1197879) rings. nih.gov

The autoxidation of the hydrazine group, particularly in the presence of a metal catalyst or simply by heating in a high-boiling solvent like pyridine, can lead to the formation of a di-azo intermediate, which can dimerize and cyclize to form larger, fused pyridazino-diquinoline type structures, suggesting that the sulfolane analogue could form similar dimeric fused systems. mdpi.com These strategies allow for the creation of a diverse library of fused heterocycles where the sulfolane ring is appended to biologically relevant scaffolds like triazines, oxadiazoles, and thiadiazoles.

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group on the sulfolane ring offers another site for synthetic modification, primarily through esterification, etherification, or conversion into a leaving group for nucleophilic substitution. Given the presence of the more nucleophilic hydrazine group, protection of the hydrazine (e.g., as a Boc-derivative) may be required to achieve selective transformation at the hydroxyl site.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. Alternatively, classic Fischer esterification conditions (reaction with a carboxylic acid and a strong acid catalyst) or milder methods like the Steglich esterification (using DCC and DMAP) can be employed. This transformation is useful for modifying the lipophilicity of the molecule.

Etherification: Formation of an ether linkage can be achieved via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yielding the corresponding ether.

To facilitate nucleophilic substitution at the C3 position, the hydroxyl group must first be converted into a good leaving group. nih.gov Alcohols themselves are poor leaving groups because hydroxide (B78521) (HO⁻) is a strong base.

The most common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiols), allowing for the introduction of diverse functionalities at this position with inversion of stereochemistry. This activation step is a gateway to a vast number of potential derivatives. nih.gov

Table 3: Potential Derivatives from Hydroxyl Group Transformations This table presents theoretical products based on established chemical reactions, assuming prior protection of the hydrazine group.

| Reagent | Transformation | Product Name |

|---|---|---|

| Acetyl Chloride | Esterification | 4-Hydrazinyl-1,1-dioxothiolan-3-yl acetate |

| Benzyl Bromide / NaH | Etherification | 4-(3-(Benzyloxy)-1,1-dioxothiolan-4-yl)hydrazine |

| p-Toluenesulfonyl Chloride | Activation | 4-Hydrazinyl-1,1-dioxothiolan-3-yl 4-methylbenzenesulfonate |

| Methanesulfonyl Chloride | Activation | 4-Hydrazinyl-1,1-dioxothiolan-3-yl methanesulfonate |

Modifications and Functionalization of the Thiolane Ring System

The thiolane-1,1-dioxide, or sulfolane, ring is known for its high chemical and thermal stability, which makes it a desirable component in many chemical structures. wikipedia.orgacs.org Direct functionalization of the saturated carbon backbone of the sulfolane ring in this compound is challenging without compromising the ring's integrity. However, several strategic approaches can be employed to introduce new functionalities to the ring system.

One indirect yet powerful strategy involves the synthesis of the sulfolane ring from already functionalized precursors. The classic synthesis of sulfolane involves the reaction of butadiene with sulfur dioxide to form sulfolene, followed by hydrogenation. wikipedia.orgchemicalbook.com By using substituted butadienes in the initial cheletropic reaction, one could theoretically introduce a variety of functional groups onto the resulting sulfolane ring.

Another approach is to utilize reactive sulfolane derivatives as starting materials. For instance, 3,4-epoxytetrahydrothiophene-1,1-dioxide (B1328781) is a commercially available compound that contains a reactive epoxide fused to the sulfolane ring. sigmaaldrich.com This epoxide can undergo nucleophilic ring-opening reactions with a wide range of nucleophiles, thereby introducing new substituents at the 3 and 4 positions of the ring.

Furthermore, the physicochemical properties of the sulfolane ring can be tailored through fluorination. nih.gov Introducing fluorine atoms to the carbon backbone can significantly alter properties such as oxidation potential, viscosity, and polarity, which is a common strategy in the development of electrolytes and other specialized materials. nih.gov

For the creation of polymeric materials, the radical ring-opening polymerization of unsaturated sulfolane derivatives (sulfolenes) is a key strategy. mdpi.comnih.govresearchgate.net This method allows for the introduction of the sulfone group into the main chain of a polymer, which can then be further modified through post-polymerization reactions. mdpi.comresearchgate.net

Table 1: Potential Strategies for Thiolane Ring Modification

| Strategy | Reaction Type | Potential Outcome |

| Synthesis from Functionalized Precursors | Cheletropic Reaction & Hydrogenation | Introduction of various substituents on the ring backbone. |

| Epoxide Ring Opening | Nucleophilic Addition | Installation of diverse functional groups at C3 and C4 positions. |

| Fluorination | Halogenation | Alteration of electronic properties, polarity, and stability. |

| Ring-Opening Polymerization | Radical Polymerization | Formation of functionalized polysulfones. |

Synthesis of Poly-functionalized and Hybrid Molecules

The presence of the hydrazine and hydroxyl groups on the this compound scaffold provides readily accessible handles for extensive derivatization to create complex poly-functionalized and hybrid molecules.

The hydrazine group is a highly potent nucleophile that can undergo a variety of chemical transformations. It is well-established that hydrazines react readily with aldehydes and ketones to form stable hydrazone derivatives. nih.govshu.ac.ukresearchgate.net This reaction is often rapid and proceeds under mild, acid-catalyzed conditions. researchgate.net Simple reagents like acetone can be used for this derivatization. nih.govchrom-china.com Furthermore, the hydrazine moiety can react with carboxylic acids to form hydrazides. This transformation typically requires the pre-activation of the carboxylic acid with coupling agents such as triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS). nih.gov It is noteworthy that the reactivity of the hydrazine can be tempered by the electron-withdrawing nature of the adjacent sulfonyl group. nih.gov

The secondary hydroxyl group offers another site for functionalization. Standard reactions for alcohols, such as esterification with acyl chlorides or carboxylic acids, and etherification under basic conditions, can be employed to append a wide array of new chemical entities to the molecule.

The concept of creating hybrid molecules, which combine two or more distinct pharmacophores or functional units into a single entity, is a prominent strategy in medicinal chemistry and materials science. nih.govnih.govresearchgate.net this compound is an ideal starting point for such an approach. By reacting the hydrazine group with a molecule containing a suitable electrophile (e.g., an aldehyde, ketone, or activated acyl group), a larger hybrid molecule can be constructed. This strategy has been successfully applied to create novel sulfonamide-containing hybrids with diverse biological activities, such as sulfonamide-triazole and sulfonamide-pleuromutilin conjugates. nih.govnih.gov

Table 2: Derivatization Reactions of the Hydrazine Group

| Reactant | Functional Group | Product |

| Aldehyde (R-CHO) | Carbonyl | Hydrazone |

| Ketone (R-CO-R') | Carbonyl | Hydrazone |

| Activated Carboxylic Acid (R-COX) | Acyl | Hydrazide |

Table 3: Examples of Potential Hybrid Molecule Synthesis

| Reactant for Hybridization | Key Functional Group | Resulting Hybrid Linkage |

| Aromatic Aldehyde | Aldehyde | Hydrazone |

| Heterocyclic Carboxylic Acid | Carboxylic Acid | Hydrazide |

| Bioactive Ketone | Ketone | Hydrazone |

Applications of 4 Hydrazinyl 1,1 Dioxothiolan 3 Ol in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The inherent functionalities of 4-Hydrazinyl-1,1-dioxothiolan-3-ol make it a potent synthon for the construction of intricate molecular architectures. The hydrazine (B178648) group serves as a versatile nucleophile and a precursor to various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The hydroxyl group offers a site for esterification, etherification, or oxidation, allowing for further molecular elaboration. The sulfolane (B150427) ring, a stable and polar scaffold, influences the solubility and conformational properties of the resulting molecules.

The utility of hydrazine derivatives in organic synthesis is well-documented. For instance, hydrazines are fundamental in the formation of pyrazoles, a class of heterocyclic compounds with diverse biological activities. While specific examples detailing the use of this compound in the synthesis of complex natural products or pharmaceuticals are not yet widely published, its potential is inferred from the reactivity of analogous hydrazine-containing building blocks. The presence of the dioxothiolane ring is of particular interest, as this motif can impart unique stereochemical control and physicochemical properties to the target molecules.

Contributions to New Material Development and Polymer Chemistry

The development of advanced materials with tailored properties is a major focus of modern chemistry. The bifunctional nature of this compound makes it a promising candidate for incorporation into novel polymers. The hydrazine and hydroxyl groups can both participate in polymerization reactions. For example, the hydrazine moiety can react with dicarbonyl compounds to form polyhydrazones, which can exhibit interesting thermal and mechanical properties. The hydroxyl group can be used to form polyester (B1180765) or polyurethane chains.

The sulfolane unit is expected to enhance the thermal stability and solvency of the resulting polymers, making them potentially suitable for applications in high-performance plastics or specialty membranes. The polarity imparted by the sulfone and hydroxyl groups could also be exploited in the design of materials with specific surface properties or for applications in areas such as gas separation or water purification. While concrete examples of polymers derived from this compound are not yet prevalent in the literature, its structural attributes suggest a fertile ground for exploration in materials science.

Catalytic Roles and Applications in Organic Transformations

Hydrazine derivatives have been explored for their potential roles in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms of the hydrazine group in this compound can coordinate to metal centers, potentially leading to the formation of novel catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis.

Furthermore, the basicity of the hydrazine moiety could allow it to function as an organocatalyst in reactions such as the aldol (B89426) or Michael additions. The presence of the adjacent hydroxyl group could lead to cooperative catalytic effects, enhancing both the reactivity and selectivity of the transformations. Research in this area would involve synthesizing and evaluating the catalytic activity of metal complexes of this compound or its derivatives in benchmark organic reactions.

Development of Novel Chemical Probes and Reagents

Chemical probes are essential tools for studying biological processes and for the detection of specific analytes. The reactivity of the hydrazine group towards carbonyl compounds makes this compound a potential scaffold for the development of novel probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the sulfolane backbone, it could be used to label and detect aldehydes and ketones in biological systems.

The sulfolane ring provides a stable and biocompatible platform, and its polarity may influence the probe's solubility and cellular uptake. The development of such probes would require the synthesis of appropriately functionalized derivatives of this compound and their subsequent evaluation in biological or analytical assays.

Future Research Perspectives and Emerging Areas in Chemical Science

The full potential of this compound in chemical science is yet to be fully realized. Future research is likely to focus on several key areas:

Exploration of Novel Synthetic Methodologies: Developing new and efficient synthetic routes to access a wider range of derivatives of this compound will be crucial for unlocking its full potential. This includes the stereoselective synthesis of different isomers and the introduction of diverse functional groups.

Medicinal Chemistry Applications: Given the prevalence of hydrazine and sulfone motifs in bioactive molecules, a significant future direction will be the synthesis and biological evaluation of new compounds derived from this compound as potential therapeutic agents.

Advanced Materials: Systematic studies on the incorporation of this building block into polymers and framework materials could lead to the discovery of new materials with unique optical, electronic, or mechanical properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxyl and hydrazine groups, coupled with the polar sulfone, make this compound an interesting candidate for the construction of self-assembling systems and supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydrazinyl-1,1-dioxothiolan-3-ol, and how do reaction parameters influence yield and purity?

- Methodological Answer :

- Step 1 : Reflux the precursor compound (e.g., thiolane derivatives) with hydrazine hydrate in a polar aprotic solvent (e.g., ethanol or xylene) for 25–30 hours under controlled temperature (80–120°C) to introduce the hydrazinyl group .

- Step 2 : Purify the crude product via recrystallization using methanol or ethanol, ensuring solvent compatibility with the compound’s solubility profile .

- Key Parameters : Solvent choice, reaction time, and temperature directly impact yield (typically 60–75%) and purity (≥95% by HPLC).

Q. How can researchers optimize purification techniques for this compound to minimize impurities?

- Methodological Answer :

- Recrystallization : Use a solvent system with a steep solubility gradient (e.g., DMF/ethanol mixtures) to isolate high-purity crystals .

- Chromatography : Employ column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) for complex mixtures .

- Safety : Always use gloves and fume hoods during purification to avoid exposure to residual solvents or unreacted hydrazine .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the presence of sulfone (-SO₂) and hydroxyl (-OH) groups via peaks at 1150–1300 cm⁻¹ (asymmetric SO₂ stretch) and 3200–3600 cm⁻¹ (O-H stretch) .

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity and quantify impurities .

- NMR : Analyze ¹H and ¹³C spectra to verify the thiolane ring structure and hydrazine substitution pattern .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH, temperature, and light conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and identify degradation products .

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor structural changes via LC-MS or NMR .

- pH Sensitivity : Test solubility and reactivity in buffered solutions (pH 2–12) to identify conditions favoring hydrolysis or oxidation .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in preclinical studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50/EC50 assays to differentiate therapeutic windows from cytotoxic thresholds .

- Model Systems : Compare results across in vitro (cell lines) and in vivo (rodent models) studies to assess translational relevance .

- Mechanistic Studies : Use molecular docking or enzyme inhibition assays to identify target-specific interactions .

Q. What role does this compound play in catalytic processes or as a building block for complex molecules?

- Methodological Answer :

- Catalysis : Investigate its sulfone group as a Lewis acid catalyst in organic reactions (e.g., Michael additions) under anhydrous conditions .

- Synthetic Intermediate : Functionalize the hydrazine moiety to synthesize heterocycles (e.g., pyrazoles or triazoles) via cyclocondensation reactions .

Q. What advanced analytical techniques are required to resolve structural ambiguities or polymorphic forms?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks in crystalline forms .

- Solid-State NMR : Characterize polymorphs by analyzing chemical shift anisotropy and dipolar couplings .

- Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities with ppm-level accuracy .

Q. How should safety protocols be adapted for large-scale synthesis or handling of reactive intermediates?

- Methodological Answer :

- PPE : Use chemically resistant gloves (e.g., nitrile) and full-face respirators (N100/P3) to prevent inhalation or dermal exposure .

- Ventilation : Implement local exhaust ventilation (LEV) systems to capture hydrazine vapors during reflux .

- Waste Management : Neutralize hydrazine-containing waste with oxidizing agents (e.g., hypochlorite) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.